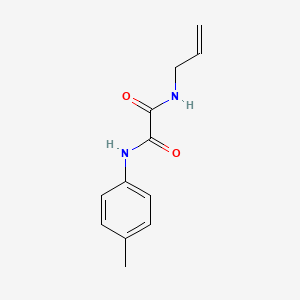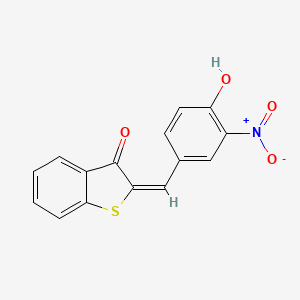
N-allyl-N'-(4-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(4-methylphenyl)ethanediamide (AMPA) is a compound that has gained significant attention in scientific research. It is a derivative of ethylenediamine and is used as a ligand in metal ion coordination chemistry. AMPA has also been studied for its biological properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-allyl-N'-(4-methylphenyl)ethanediamide is not fully understood. It is believed to exert its biological effects by chelating metal ions and reducing oxidative stress. N-allyl-N'-(4-methylphenyl)ethanediamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-allyl-N'-(4-methylphenyl)ethanediamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. N-allyl-N'-(4-methylphenyl)ethanediamide has also been shown to induce apoptosis, which is the programmed cell death of damaged or abnormal cells. Furthermore, N-allyl-N'-(4-methylphenyl)ethanediamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-allyl-N'-(4-methylphenyl)ethanediamide in lab experiments is its ability to chelate metal ions, which makes it a potential candidate for the treatment of metal ion-related diseases. Another advantage of using N-allyl-N'-(4-methylphenyl)ethanediamide is its ability to reduce oxidative stress and inflammation, which are involved in a range of diseases. However, one limitation of using N-allyl-N'-(4-methylphenyl)ethanediamide is its potential toxicity, which needs to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for the study of N-allyl-N'-(4-methylphenyl)ethanediamide. One direction is to investigate the potential therapeutic applications of N-allyl-N'-(4-methylphenyl)ethanediamide in metal ion-related diseases such as Wilson's disease and Alzheimer's disease. Another direction is to investigate the potential use of N-allyl-N'-(4-methylphenyl)ethanediamide in cancer therapy. Furthermore, future studies should evaluate the safety and toxicity of N-allyl-N'-(4-methylphenyl)ethanediamide in animal models and human clinical trials.
Méthodes De Synthèse
N-allyl-N'-(4-methylphenyl)ethanediamide can be synthesized by reacting 4-methylbenzaldehyde with allylamine in the presence of a catalyst such as sodium methoxide. This reaction yields N-allyl-4-methylbenzamide, which is then treated with ethylenediamine to obtain N-allyl-N'-(4-methylphenyl)ethanediamide. The purity of N-allyl-N'-(4-methylphenyl)ethanediamide can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N-allyl-N'-(4-methylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. N-allyl-N'-(4-methylphenyl)ethanediamide has also been studied for its ability to chelate metal ions, which makes it a potential candidate for the treatment of metal ion-related diseases such as Wilson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N'-(4-methylphenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-8-13-11(15)12(16)14-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEAVTRIRJAQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5184295.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B5184296.png)
![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5184308.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5184320.png)
![6-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5184323.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)

![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)

![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5184401.png)